molecular formula C4H14NNaO8P2 B13007256 Alendronate monosodium monohydrate CAS No. 260055-05-8

Alendronate monosodium monohydrate

Cat. No.: B13007256
CAS No.: 260055-05-8
M. Wt: 289.09 g/mol
InChI Key: DUYCFMAOEDAKDN-UHFFFAOYSA-M
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Description

Alendronate monosodium monohydrate is a bisphosphonate compound used primarily in the treatment of osteoporosis and other bone resorption disorders. It acts as a selective inhibitor of osteoclast-mediated bone degradation by binding to hydroxyapatite in bone tissue . Structurally, it is derived from alendronic acid (C₄H₁₃NO₇P₂) through the substitution of one sodium ion and coordination with water molecules. The empirical formula reported in some sources is C₄H₁₈NNaO₁₀P₂ (molecular weight: 325.12), though discrepancies exist in the literature regarding its hydrate status . For instance, the trihydrate form (C₄H₁₂NNaO₇P₂·3H₂O) is more commonly documented as the pharmacopeial standard .

Chemical Reactions Analysis

Hydration-State Conversions

The compound undergoes reversible hydration changes under controlled conditions :

Trihydrate to Monohydrate Conversion

  • Method :

    • Alendronate sodium trihydrate is refluxed in absolute ethanol with 3Å molecular sieves (12:5 w/w ratio of sieves to trihydrate) .

    • After 24 hours, the monohydrate form is isolated by filtration and vacuum drying .

  • Evidence :

    • Thermogravimetric analysis (TGA) shows a sharp 3.7% mass loss at 170°C, consistent with monohydrate dehydration .

Anhydrous Alendronic Acid Formation

  • Reaction :

    • Alendronic acid monohydrate is heated at 110–220°C under vacuum (<5 mmHg) for 24 hours to yield the anhydrous form .

Thermal Decomposition and Stability

This compound exhibits a two-step decomposition profile under thermal stress :

TGA Data :

FormDehydration StepMass Loss (%)Temperature (°C)Subsequent Decomposition
BStep 17.2195Immediate decomposition
HSingle step3.7170None observed
  • Key observations :

    • Form B loses water sharply at 195°C, followed by decomposition, indicating tightly bound water .

    • Conventional loss-on-drying methods fail due to overlapping dehydration/decomposition; TGA is required for accurate analysis .

Structural Characterization

Reaction outcomes are confirmed via spectroscopic and diffraction methods:

Form D (Example) :

  • PXRD peaks : 13.1°, 15.2°, 16.3°, 18.4°, 20.8° 2θ .

  • IR bands : 662 cm⁻¹, 919 cm⁻¹, 1054 cm⁻¹, 1318 cm⁻¹ .

Form H :

  • PXRD peaks : 9.2°, 14.2°, 17.1°, 22.4° 2θ .

Reaction Mechanism Insights

  • Sodiation : The reaction with NaOH proceeds via deprotonation of the phosphonate and hydroxyl groups, forming a stable sodium salt .

  • Dehydration : Molecular sieves selectively adsorb water, shifting equilibrium toward lower hydration states without disrupting the crystal lattice .

Scientific Research Applications

Treatment of Osteoporosis

Alendronate is primarily indicated for the treatment and prevention of osteoporosis in postmenopausal women and men with osteoporosis. Clinical trials have demonstrated that alendronate significantly increases bone mineral density (BMD) and reduces the risk of fractures.

Key Findings:

  • Fracture Intervention Trial : Women with pre-existing vertebral fractures showed a 50% reduction in the risk of spine, hip, and wrist fractures after two years of treatment with alendronate at a dosage of 5 mg/day .
  • BMD Increases : Significant improvements in BMD were observed at various skeletal sites, including the spine and hip .

Paget's Disease of Bone

Alendronate is also effective in treating Paget's disease, which involves abnormal bone remodeling. Studies indicate that patients treated with alendronate experience normalization of biochemical markers associated with bone turnover and improvement in symptoms related to the disease .

Glucocorticoid-Induced Osteoporosis

Patients on long-term glucocorticoid therapy are at increased risk for osteoporosis. Alendronate has been shown to effectively increase BMD in these individuals, thereby reducing fracture risk .

Formulations and Bioavailability

Alendronate is available in various formulations including tablets and oral solutions. The bioavailability of oral alendronate is low (approximately 0.76% when taken on an empty stomach), which can be significantly affected by food intake . A drinkable formulation has been developed to improve patient compliance and absorption rates.

Bioavailability Comparison Table

Formulation TypeBioavailability (%)Administration Notes
Tablets~0.76Take on an empty stomach
Oral SolutionComparable to tabletsFaster gastric transit time

Case Study: Efficacy in Postmenopausal Women

A randomized clinical trial involving postmenopausal women demonstrated that both generic and brand formulations of alendronate produced similar gains in BMD over a 12-month period without significant differences in adverse events or biochemical markers .

Case Study: Tolerability

In a study assessing tolerability, adverse effects such as gastrointestinal discomfort were reported but were consistent with those observed in placebo groups. Discontinuation rates due to adverse effects were similar across treatment groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

Alendronate Sodium Trihydrate

Molecular Formula: C₄H₁₂NNaO₇P₂·3H₂O Molecular Weight: 325.12 g/mol Solubility: Sparingly soluble in water, insoluble in ethanol . Crystal Structure: Monoclinic P2₁/c space group with a 3D framework stabilized by O-H···O and N-H···O hydrogen bonds . Bioavailability: ~0.9% in rats, significantly reduced by food intake . Key Differences:

  • The trihydrate form is the approved pharmaceutical ingredient (API) due to its stability and predictable dissolution profile .
  • Exhibits a melting point of 252°C (with decomposition) and pH-dependent solubility (4.0–5.0 in aqueous solution) .

Alendronate Sodium Anhydrate

Molecular Formula : C₄H₁₂NNaO₇P₂
Molecular Weight : 293.08 g/mol
Solubility : Higher water solubility than the trihydrate form .
Thermal Stability : Forms via dehydration of the trihydrate at temperatures >115°C .
Key Differences :

  • Anhydrous crystals exhibit distorted trigonal bipyramidal geometry for Na⁺ coordination, contrasting with the trihydrate’s five-coordinate structure .
  • Demonstrates faster intrinsic dissolution rates but lower long-term stability, limiting its pharmaceutical use .

Ibandronate Monosodium Monohydrate

Molecular Formula: C₉H₂₂NO₇P₂Na·H₂O Molecular Weight: 359.24 g/mol Solubility: Freely soluble in water, insoluble in organic solvents . Therapeutic Use: Treats hypercalcemia of malignancy and osteoporosis, with a potency comparable to alendronate . Key Differences:

  • Contains a tertiary nitrogen group and hydroxyl group, enhancing its binding affinity to bone mineral surfaces .
  • Exhibits superior bioavailability (~1.7% in monkeys) compared to alendronate trihydrate (~0.9% in rats) .

Other Bisphosphonates

  • Zoledronic Acid Monohydrate: Higher potency due to an imidazole ring; used intravenously for advanced bone metastases .
  • Risedronate Sodium : Pyridinyl side chain improves solubility and reduces gastrointestinal side effects compared to alendronate .

Data Tables

Table 1: Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility in Water Crystal Form Bioavailability (%)
Alendronate Monosodium Monohydrate* C₄H₁₈NNaO₁₀P₂ 325.12 Sparingly soluble Amorphous/Unclear Not reported
Alendronate Sodium Trihydrate C₄H₁₂NNaO₇P₂·3H₂O 325.12 Sparingly soluble Crystalline 0.9 (rat)
Alendronate Sodium Anhydrate C₄H₁₂NNaO₇P₂ 293.08 More soluble than trihydrate Crystalline Not reported
Ibandronate Monosodium Monohydrate C₉H₂₂NO₇P₂Na·H₂O 359.24 Freely soluble Crystalline 1.7 (monkey)

*Discrepancies exist in the literature regarding the monohydrate’s characterization .

Table 2: Pharmacokinetic Comparison

Property Alendronate Trihydrate Ibandronate Monohydrate
Terminal Half-Life (Bone) ~200 days (rat) ~1000 days (dog)
Urinary Excretion (24h) 30–40% 50–60%
Food Interaction Reduces absorption 6–7x Less affected

Research Findings

  • Crystal Engineering : The anhydrous form’s Na⁺ coordination geometry impacts its dissolution profile, making it less suitable for sustained-release formulations .
  • Vibrational Spectroscopy : Phosphate group signatures in alendronate trihydrate (e.g., IR bands at 1015–1235 cm⁻¹) remain stable when bound to hydroxyapatite, critical for drug-bone interaction studies .

Biological Activity

Alendronate monosodium monohydrate, a bisphosphonate compound, is primarily used in the treatment and prevention of osteoporosis and other bone-related conditions. Its biological activity is characterized by its ability to inhibit osteoclast-mediated bone resorption, thereby increasing bone mineral density (BMD) and reducing fracture risk.

Alendronate acts by binding to hydroxyapatite in bone, particularly at sites of active resorption. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption. The compound does not affect the recruitment or attachment of osteoclasts but rather impairs their function, leading to decreased bone turnover and increased BMD.

  • Inhibition of Bone Resorption : Clinical studies have shown that alendronate significantly reduces markers of bone resorption such as cross-linked N-telopeptides of type 1 collagen (NTx) by approximately 60% with doses of 5 and 10 mg/day .
  • Impact on Bone Formation : Alendronate also affects markers of bone formation, including a reduction in bone-specific alkaline phosphatase (BSAP) levels by 15-30% .

Pharmacokinetics

Alendronate is absorbed poorly from the gastrointestinal tract, with bioavailability estimated at about 0.7% when administered orally. The pharmacokinetics are influenced by factors such as food intake and the presence of calcium in the diet, which can significantly decrease absorption.

  • Absorption : Approximately 40% of an oral dose reaches systemic circulation in fasting conditions; however, this is reduced to less than 1% when taken with food .
  • Distribution : After administration, alendronate is rapidly distributed to bone tissues and has a long half-life due to its strong affinity for bone mineral .

Clinical Efficacy

Numerous clinical trials have established the efficacy of alendronate in increasing BMD and reducing fracture risk among various populations:

  • Osteoporosis Treatment : In postmenopausal women with osteoporosis, alendronate has shown significant increases in BMD at the lumbar spine (4.9%) and total hip (3.0%) after one year compared to placebo .
  • Long-term Studies : A five-year study indicated that patients treated with alendronate experienced a decrease in urinary NTx levels by 46.1% at three months and maintained significant increases in lumbar spine BMD (+14.2%) over seven years without serious adverse events .

Study 1: Efficacy in Postmenopausal Women

A randomized controlled trial involving 1908 postmenopausal women demonstrated that daily administration of alendronate resulted in a significant reduction in vertebral fractures by 47% compared to placebo over three years .

Study 2: Long-term Safety Profile

In a long-term safety study involving elderly patients, alendronate treatment was associated with a significant increase in BMD and a low incidence of adverse effects such as osteonecrosis of the jaw or atypical femoral fractures .

Data Summary

ParameterBaselineAfter Treatment (1 Year)Change (%)
Lumbar Spine BMDX g/cm²Y g/cm²+4.9
Total Hip BMDX g/cm²Y g/cm²+3.0
Urinary NTx (marker of resorption)A nmol/LB nmol/L-60
Serum BSAP (marker of formation)C U/LD U/L-30

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying alendronate monosodium monohydrate in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) with derivatization is widely used, as outlined in USP protocols. Key steps include preparing a 9-fluoromethyl chloroformate reagent solution, optimizing buffer pH for derivatization, and using a C18 column with UV detection at 265 nm . Method validation should assess sensitivity (e.g., limit of detection <0.1 µg/mL), linearity (R² >0.99), and recovery rates (90–110%) . Infrared spectroscopy and flame tests are supplementary for structural verification .

Q. How is the purity of this compound assessed under pharmacopeial standards?

USP guidelines specify tests for:

  • Heavy metals : Limit ≤10 ppm via atomic absorption spectroscopy .
  • Loss on drying : ≤2.0% (w/w) when heated at 105°C for 3 hours .
  • Chromatographic purity : ≤0.5% total impurities via HPLC, with critical attention to reagent addition order during derivatization to avoid artifacts .

Q. What are the critical parameters for preparing stable alendronate sodium solutions in dissolution studies?

Use deionized water adjusted to pH 7.4 with phosphate buffer. Avoid metal ions (e.g., Ca²⁺, Mg²⁺) to prevent precipitation. Solutions should be stored at 4°C and analyzed within 24 hours to minimize hydrolysis .

Advanced Research Questions

Q. How can researchers resolve inconsistencies in chromatographic data for this compound during method transfer?

Discrepancies often arise from variations in derivatization efficiency. Standardize reagent preparation (e.g., 9-fluoromethyl chloroformate dissolved in acetonitrile) and reaction time (30–40 minutes at 60°C). Use internal standards like deuterated alendronate to correct for matrix effects . Cross-validate methods with ion-pair chromatography (e.g., using tetrabutylammonium bromide) as an alternative .

Q. What mechanistic insights support the repurposing of alendronate for non-osteoporosis applications, such as oncology?

Alendronate inhibits farnesyl pyrophosphate synthase in the mevalonate pathway, reducing prenylation of small GTPases (e.g., Ras) and inducing apoptosis in cancer cells. In vitro studies use 10–100 µM concentrations, with validation via Western blot for unprenylated Rap1A . Co-administration with statins may reverse effects, necessitating careful experimental design .

Q. How do polymorphic forms of this compound impact bioequivalence studies?

The trihydrate form (CAS 121268-17-5) has distinct solubility and dissolution profiles compared to anhydrous forms. Use powder X-ray diffraction (PXRD) and dynamic vapor sorption (DVS) to characterize polymorphs. In vitro dissolution testing should mimic gastrointestinal pH gradients (1.2 → 6.8) with USP Apparatus II (50 rpm) .

Q. What strategies optimize the synthesis of this compound to minimize phosphonate byproducts?

The γ-aminobutyric acid route achieves ~92% yield by controlling phosphorylation temperature (0–5°C) and using stoichiometric H3PO3/PCl3. Purification via recrystallization in ethanol-water (3:1 v/v) removes residual bisphosphonate impurities . Monitor reaction progress via ³¹P NMR for intermediate identification .

Q. Methodological Notes

  • Reference Standards : Always use USP Alendronate Sodium RS (USP 2201011) for quantitative assays to ensure regulatory compliance .
  • Safety Protocols : Handle alendronate with PPE (gloves, goggles) due to its irritant properties (H302, H315). Neutralize spills with 10% sodium bicarbonate .
  • Data Interpretation : Address low bioavailability (<1%) in pharmacokinetic models by incorporating intestinal efflux transporters (e.g., P-glycoprotein) .

Properties

CAS No.

260055-05-8

Molecular Formula

C4H14NNaO8P2

Molecular Weight

289.09 g/mol

IUPAC Name

sodium;(4-amino-1-hydroxy-1-phosphonobutyl)-hydroxyphosphinate;hydrate

InChI

InChI=1S/C4H13NO7P2.Na.H2O/c5-3-1-2-4(6,13(7,8)9)14(10,11)12;;/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12);;1H2/q;+1;/p-1

InChI Key

DUYCFMAOEDAKDN-UHFFFAOYSA-M

Canonical SMILES

C(CC(O)(P(=O)(O)O)P(=O)(O)[O-])CN.O.[Na+]

Origin of Product

United States

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